4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a chemical compound that has shown promising results in scientific research. The compound belongs to the thiazoloquinazolinone family and has been synthesized using various methods.
Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Its thiazoloquinazolinone scaffold may interact with cellular targets involved in cancer progression, making it a promising lead for drug development .
- The compound’s thioxo group and aromatic rings contribute to its antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and even drug-resistant strains .
- The photophysical behavior of related compounds suggests that this thiazoloquinazolinone derivative could exhibit interesting luminescent properties. Researchers have synthesized similar ligands and studied their emission characteristics .
- Preliminary investigations indicate that derivatives of this compound may have neuroprotective effects. Their ability to modulate neuronal pathways and reduce oxidative stress warrants further exploration .
- The presence of the thioxo group and the aromatic system suggests potential anti-inflammatory properties. Researchers have evaluated its effects on inflammatory markers and pathways .
- The compound’s heterocyclic structure makes it an interesting ligand for metal coordination. Researchers have synthesized metal complexes with this scaffold and studied their stability and reactivity .
Anticancer Properties
Antimicrobial Activity
Photophysics and Luminescence
Neuroprotective Potential
Anti-inflammatory Activity
Metal Complex Formation
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-methylbenzylamine with o-tolylisothiocyanate to form the intermediate 2-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "2-methylbenzylamine", "o-tolylisothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with o-tolylisothiocyanate in ethanol to form 2-methylbenzylthiourea.", "Step 2: Reaction of 2-methylbenzylthiourea with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride to form the final product, '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |
CAS RN |
872197-59-6 |
Product Name |
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Molecular Formula |
C25H20N2OS2 |
Molecular Weight |
428.57 |
IUPAC Name |
3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.